molecular formula C21H13NO6S B281135 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID

4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID

Cat. No.: B281135
M. Wt: 407.4 g/mol
InChI Key: BTMWPCZAKUWSNT-UHFFFAOYSA-N
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Description

4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID is a complex organic compound with the molecular formula C21H13NO6S. This compound is known for its unique structure, which includes an anthracene core with sulfonyl and benzoic acid functional groups. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID typically involves multiple steps. One common method includes the sulfonation of 9,10-dioxo-9,10-dihydroanthracene, followed by the introduction of the benzoic acid moiety through a coupling reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the anthracene core or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The sulfonyl and benzoic acid groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. The anthracene core can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid
  • 2-{[5-(2-carboxyanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}benzoic acid
  • 2-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-4-[[2-(sulfooxy)ethyl]sulfonyl]-benzoic acid

Uniqueness

What sets 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research applications where precise molecular interactions are required.

Properties

Molecular Formula

C21H13NO6S

Molecular Weight

407.4 g/mol

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C21H13NO6S/c23-19-15-3-1-2-4-16(15)20(24)18-11-14(9-10-17(18)19)29(27,28)22-13-7-5-12(6-8-13)21(25)26/h1-11,22H,(H,25,26)

InChI Key

BTMWPCZAKUWSNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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